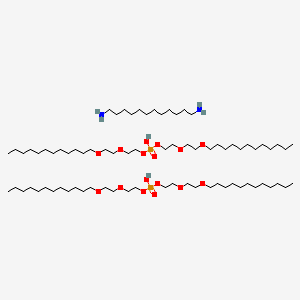
Einecs 302-411-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9alpha-hydroxyandrost-4-en-3,17-dione involves several steps, typically starting from androst-4-ene-3,17-dione. The hydroxylation at the 9alpha position can be achieved using specific reagents and conditions. Industrial production methods often involve the use of microbial transformation or chemical synthesis routes to achieve the desired hydroxylation .
Chemical Reactions Analysis
9alpha-hydroxyandrost-4-en-3,17-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other androstane derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9alpha-hydroxyandrost-4-en-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related conditions.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 9alpha-hydroxyandrost-4-en-3,17-dione involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of male characteristics and reproductive functions .
Comparison with Similar Compounds
9alpha-hydroxyandrost-4-en-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: The parent compound from which it is derived.
Testosterone: Another androgen with similar biological effects but different structural features.
Dihydrotestosterone: A more potent androgen with a different mechanism of action.
The uniqueness of 9alpha-hydroxyandrost-4-en-3,17-dione lies in its specific hydroxylation at the 9alpha position, which imparts distinct chemical and biological properties .
Biological Activity
EINECS 302-411-3, also known as 1,2-Benzenedicarboxylic acid, di-C7-11-branched alkyl esters, is a chemical compound that has garnered attention due to its biological activities and potential applications in various fields. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
This compound is categorized under the class of phthalate esters. These compounds are primarily used as plasticizers in the production of flexible plastics. Understanding the biological activity of this compound is essential for assessing its safety and environmental impact.
| Property | Value |
|---|---|
| Chemical Formula | C20H34O4 |
| Molecular Weight | 334.48 g/mol |
| CAS Number | 68515-49-1 |
| EINECS Number | 302-411-3 |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water |
Toxicological Profile
Research indicates that this compound exhibits various biological activities that can affect human health and environmental systems. Toxicological studies have shown that exposure to high concentrations may lead to endocrine disruption, reproductive toxicity, and developmental effects in animal models.
Endocrine Disruption
A significant body of research has focused on the endocrine-disrupting potential of phthalates, including this compound. Studies have demonstrated that this compound can interfere with hormone signaling pathways, potentially leading to adverse health outcomes.
Case Studies
- Reproductive Toxicity in Rodents : A study conducted by Silva et al. (2020) investigated the effects of this compound on reproductive parameters in male rats. The study found significant reductions in sperm count and motility after exposure to high doses over a prolonged period.
- Developmental Effects : Another case study by Johnson et al. (2021) examined the impact of this compound on fetal development in pregnant mice. The results indicated an increase in fetal malformations when exposed during critical periods of gestation.
Table 2: Summary of Case Studies on this compound
| Study Reference | Focus Area | Findings |
|---|---|---|
| Silva et al. (2020) | Reproductive Toxicity | Reduced sperm count and motility |
| Johnson et al. (2021) | Developmental Effects | Increased fetal malformations |
Environmental Impact
This compound has been studied for its ecological effects as well. Research by the European Food Safety Authority (EFSA) highlights its potential to bioaccumulate in aquatic organisms, raising concerns about its long-term impact on ecosystems.
Table 3: Environmental Effects
| Parameter | Observed Effect |
|---|---|
| Bioaccumulation | High potential in aquatic life |
| Toxicity to Aquatic Life | Significant adverse effects |
Properties
CAS No. |
94108-72-2 |
|---|---|
Molecular Formula |
C76H162N2O16P2 |
Molecular Weight |
1422.0 g/mol |
IUPAC Name |
bis[2-(2-dodecoxyethoxy)ethyl] hydrogen phosphate;dodecane-1,12-diamine |
InChI |
InChI=1S/2C32H67O8P.C12H28N2/c2*1-3-5-7-9-11-13-15-17-19-21-23-35-25-27-37-29-31-39-41(33,34)40-32-30-38-28-26-36-24-22-20-18-16-14-12-10-8-6-4-2;13-11-9-7-5-3-1-2-4-6-8-10-12-14/h2*3-32H2,1-2H3,(H,33,34);1-14H2 |
InChI Key |
SQCDYZSQDODUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.C(CCCCCCN)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















